3-Amino-1-(4-ethoxypiperidin-1-yl)propan-1-one

Overview

Description

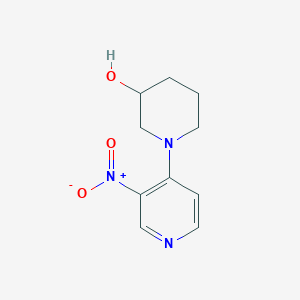

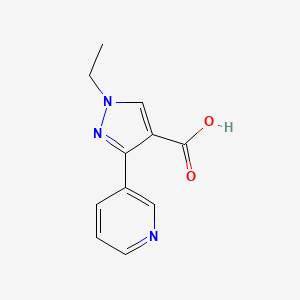

3-Amino-1-(4-ethoxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 . It is used for research purposes and is not intended for human use .

Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-ethoxypiperidin-1-yl)propan-1-one consists of a propanone group attached to an ethoxypiperidine group and an amino group . The exact spatial arrangement of these groups would depend on the specific synthesis process and any subsequent reactions the molecule undergoes.Scientific Research Applications

Structural Modifications for Safety and Efficacy

Research has highlighted the importance of structural modifications to enhance the safety and efficacy of compounds related to 3-Amino-1-(4-ethoxypiperidin-1-yl)propan-1-one. For instance, Palmer et al. (2012) discussed modifications of a related compound to reduce mutagenic potential and drug-drug interaction risks, demonstrating the critical role of structural adjustments in drug development (Palmer et al., 2012).

Enzymatic Synthesis of Key Intermediates

The enzymatic synthesis of β-hydroxy-α-amino acids, key intermediates in drug synthesis, shows the application of biocatalysis in pharmaceutical manufacturing. Goldberg et al. (2015) detailed the use of recombinant d-threonine aldolase for this purpose, illustrating the potential for more sustainable and selective synthetic routes (Goldberg et al., 2015).

Synthesis and Biological Properties

The synthesis and investigation of biological properties of derivatives have been explored, revealing potential therapeutic applications. Gevorgyan et al. (2017) synthesized derivatives showing anti-inflammatory and analgesic properties, underscoring the medicinal chemistry efforts to discover new therapeutics (Gevorgyan et al., 2017).

Protective Groups in Synthesis

The role of protective groups in the synthesis of complex molecules is crucial. Yan and Lopez Aguilar (2007) demonstrated the use of a related protective group for the synthesis of cyclic dinucleotides, showcasing the importance of selective protection in nucleic acid chemistry (Yan and Lopez Aguilar, 2007).

Green Chemistry Applications

The development of metal-free and environmentally friendly synthesis methods for related compounds points to the growing importance of green chemistry in pharmaceutical synthesis. Kumar, Rāmānand, and Tadigoppula (2017) reported a metal-free synthesis of polysubstituted pyrroles, highlighting the advancements in sustainable chemical synthesis (Kumar, Rāmānand, and Tadigoppula, 2017).

Safety And Hazards

properties

IUPAC Name |

3-amino-1-(4-ethoxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-9-4-7-12(8-5-9)10(13)3-6-11/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLZGYOEWAATKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-ethoxypiperidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Ethylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1465685.png)

![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)

![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)

![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)

![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)

![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)